An In-depth Technical Guide to the Synthesis of alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol
An In-depth Technical Guide to the Synthesis of alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, with the CAS number 24155-42-8, is a critical intermediate in the synthesis of numerous imidazole-based antifungal agents, including Miconazole and Econazole.[1][2][3] Its molecular structure, featuring a 2,4-dichlorophenyl group linked to an imidazole-ethanol moiety, is fundamental to its role as a precursor in the pharmaceutical and agrochemical industries.[2] This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to support research and development efforts.
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Molecular Formula: C₁₁H₁₀Cl₂N₂O
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Molecular Weight: 257.12 g/mol
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Appearance: Cream-colored to beige or white to off-white crystalline solid.[1][2]
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Melting Point: 134-135 °C.[1]
Core Synthesis Pathways
Two primary synthetic routes for alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol are prominently described in the literature. These pathways are:
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Pathway A: Reduction of an acetophenone precursor.
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Pathway B: N-alkylation of imidazole with a chloroethanol derivative.
The following sections provide a detailed exploration of each pathway.
Pathway A: Reduction of 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone
This widely utilized method involves the reduction of the ketone group of 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone to a secondary alcohol. The reaction is typically carried out using a borohydride reducing agent in an alcoholic solvent.
Reaction Scheme:
Caption: Synthesis of alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol via reduction.
A general procedure for this synthesis is as follows:[1][4][5]
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Reaction Setup: In a 1000 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 102 g (0.4 mol) of 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone and 300 mL of methanol.
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Reduction: Add potassium borohydride in portions while slowly heating the mixture to reflux.
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Monitoring: Continue stirring for 1 hour after the addition is complete and monitor the reaction progress using thin-layer chromatography (TLC) with an eluent of ethyl acetate:methanol (10:1, v/v).
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Work-up:
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Once the reaction is complete, recover the methanol by distillation under reduced pressure.
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Adjust the pH of the concentrated residue to 4-5 using a 5% hydrochloric acid solution.
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Perform diafiltration.
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Adjust the pH of the filtrate to 7-8 with a 5% sodium bicarbonate solution to precipitate a white solid.
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Purification:
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Collect the solid by filtration.
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Wash the solid with water.
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Dry the solid and recrystallize it to obtain the final product.
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| Parameter | Value | Reference(s) |
| Starting Material | 102 g (0.4 mol) of 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone | [1] |
| Product Yield | 93.1 g | [1] |
| Molar Yield | 90.5% | [1] |
| Melting Point | 134-135 °C | [1] |
Pathway B: N-Alkylation of Imidazole with 1-(2,4-dichlorophenyl)-2-chloroethanol
This alternative synthesis route involves the N-alkylation of imidazole with 1-(2,4-dichlorophenyl)-2-chloroethanol. This reaction is typically performed in the presence of a base and a suitable solvent. A variation of this method utilizes a solid-supported catalyst to promote a greener synthesis.
Reaction Scheme:
Caption: Synthesis via N-alkylation of imidazole.
A detailed procedure for this method is outlined below:[6]
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Catalyst Preparation (KOH/Al₂O₃):
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Dissolve 15 g of KOH in 20 g of water.
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Add 30 g of Al₂O₃ and stir while heating to 60°C for 1 hour.
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Remove the water by rotary evaporation (70 rpm, -0.09 to -0.1 MPa vacuum, 80-90°C water bath).
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Dry the resulting solid at 120°C for 4 hours to obtain the KOH/Al₂O₃ catalyst. Store in a desiccator.
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N-Alkylation Reaction:
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In a reaction vessel, add 270 g of hexafluoroisopropanol (HFIP), 36 g of the prepared KOH/Al₂O₃ catalyst, 19 g of imidazole, and 44.7 g of 1-(2,4-dichlorophenyl)-2-chloroethanol.
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Heat the mixture to 45°C for 3.5 hours.
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Monitor the reaction by TLC.
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Work-up and Purification:
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Filter the reaction mixture.
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Rinse the filter cake with HFIP.
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Combine the filtrate and the rinsing solution and remove the solvent by rotary evaporation (70 rpm, -0.09 to -0.1 MPa vacuum, 40-50°C water bath).
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Add 13 g of 10% dilute hydrochloric acid.
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Further purification steps, such as recrystallization, are performed to obtain the final product.
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| Parameter | Value | Reference(s) |
| Starting Material (Chloroethanol) | 44.7 g | [6] |
| Starting Material (Imidazole) | 19 g | [6] |
| Catalyst (KOH/Al₂O₃) | 36 g | [6] |
| Solvent (HFIP) | 270 g | [6] |
| Reaction Temperature | 45°C | [6] |
| Reaction Time | 3.5 hours | [6] |
Applications and Significance
alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol is a cornerstone intermediate in the pharmaceutical industry, primarily for the synthesis of imidazole antifungal drugs like econazole and miconazole.[1][2] These drugs are widely used to treat a variety of fungal infections.[1] In the agrochemical sector, it serves as a precursor for fungicides used to control plant diseases such as powdery mildew and black rot, thereby enhancing crop yields.[1] The compound's mechanism of action as an antifungal agent is attributed to its ability to interfere with the biosynthesis of ergosterol, an essential component of fungal cell membranes.[5]
Conclusion
The synthesis of alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol can be effectively achieved through two primary pathways: the reduction of a corresponding acetophenone or the N-alkylation of imidazole. Both methods have demonstrated high yields and produce a product of sufficient purity for subsequent applications. The choice of synthesis route may depend on factors such as the availability of starting materials, desired scale of production, and environmental considerations. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals in the fields of drug development and chemical synthesis to optimize and implement these synthetic strategies.
References
- 1. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | 24155-42-8 [chemicalbook.com]
- 2. royal-chem.com [royal-chem.com]
- 3. nbinno.com [nbinno.com]
- 4. echemi.com [echemi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Preparation method of alpha-(2,4-dichlorophenyl)-1h-imidazole-1-ethanol - Eureka | Patsnap [eureka.patsnap.com]
